2,6-Dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]pyridine
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Overview
Description
Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- is a heterocyclic compound that contains a pyridine ring substituted with chlorine atoms at positions 2 and 6, and a 1,3,4-oxadiazole ring substituted with a methylthio group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- typically involves multiple steps. One common method starts with the chlorination of pyridine to obtain 2,6-dichloropyridine. This intermediate is then subjected to nucleophilic substitution reactions to introduce the 1,3,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced oxadiazole derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria. Its anti-inflammatory effects are linked to the inhibition of key inflammatory mediators like prostaglandins and cytokines .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of the target compound.
1,3,4-Oxadiazole derivatives: Compounds with similar structural features but different substituents.
Methylthio-substituted heterocycles: Compounds with a methylthio group attached to various heterocyclic rings.
Uniqueness
Pyridine, 2,6-dichloro-4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]- is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
680217-99-6 |
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Molecular Formula |
C8H5Cl2N3OS |
Molecular Weight |
262.12 g/mol |
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-methylsulfanyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H5Cl2N3OS/c1-15-8-13-12-7(14-8)4-2-5(9)11-6(10)3-4/h2-3H,1H3 |
InChI Key |
YJOPLIILRKEWAF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC(=NC(=C2)Cl)Cl |
Origin of Product |
United States |
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